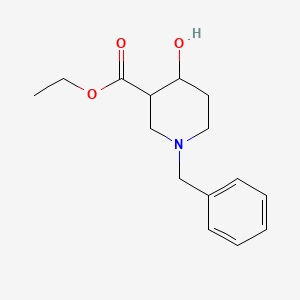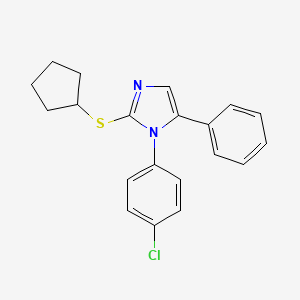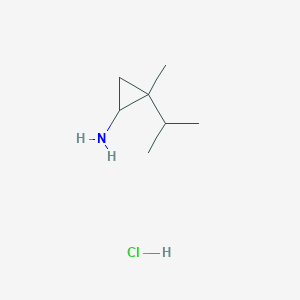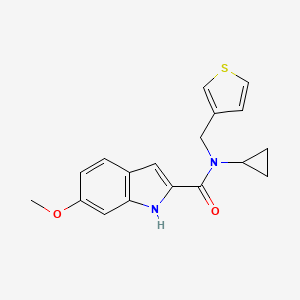
Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an aminomethyl group, a methyl group, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyridine-2-carboxylic acid with formaldehyde and ammonia to introduce the aminomethyl group. This intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester. The final product is obtained as a dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate: The non-dihydrochloride form.
5-(Aminomethyl)-2-furancarboxylic acid: A structurally similar compound with a furan ring instead of a pyridine ring.
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Another compound with an aminomethyl group and carboxylate ester but with an indole ring.
Uniqueness
Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility in water, making it more suitable for biological applications.
Propiedades
IUPAC Name |
methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6-3-8(9(12)13-2)11-5-7(6)4-10;;/h3,5H,4,10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXGHKPLVROXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1CN)C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-3-[(2-aminophenyl)amino]-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)prop-2-enenitrile](/img/structure/B3019648.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)
![2-oxo-2-phenylethyl (2E)-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B3019651.png)
![8-(azepan-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B3019653.png)

![3-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B3019657.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3019662.png)
![ethyl 4-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate](/img/structure/B3019663.png)



![4-[[(E)-2-Phenylethenyl]sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B3019671.png)
